molecular formula C24H28N2O5 B15029314 2-[(2-Ethyl-6-methylphenyl)amino]-2-oxoethyl 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate

2-[(2-Ethyl-6-methylphenyl)amino]-2-oxoethyl 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B15029314
M. Wt: 424.5 g/mol
InChI Key: SLTAYNAFLUZQGI-UHFFFAOYSA-N
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Description

[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL 1-(4-ETHOXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes both aromatic and heterocyclic components, making it a subject of interest for researchers.

Preparation Methods

The synthesis of [(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL 1-(4-ETHOXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules. The preparation involves the use of boron reagents and palladium catalysts under specific conditions to achieve the desired product.

Chemical Reactions Analysis

[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL 1-(4-ETHOXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL 1-(4-ETHOXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of [(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL 1-(4-ETHOXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL 1-(4-ETHOXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE can be compared with other similar compounds such as:

These compounds share some structural similarities but differ in their specific functional groups and applications. [(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL 1-(4-ETHOXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE is unique due to its combination of aromatic and heterocyclic components, which contribute to its diverse range of applications.

Properties

Molecular Formula

C24H28N2O5

Molecular Weight

424.5 g/mol

IUPAC Name

[2-(2-ethyl-6-methylanilino)-2-oxoethyl] 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C24H28N2O5/c1-4-17-8-6-7-16(3)23(17)25-21(27)15-31-24(29)18-13-22(28)26(14-18)19-9-11-20(12-10-19)30-5-2/h6-12,18H,4-5,13-15H2,1-3H3,(H,25,27)

InChI Key

SLTAYNAFLUZQGI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OCC)C

Origin of Product

United States

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